4-Ethynyl-5-methyl-1,3-oxazole
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Overview
Description
4-Ethynyl-5-methyl-1,3-oxazole is a heterocyclic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its unique structure, which includes an ethynyl group at the fourth position and a methyl group at the fifth position. The molecular formula of this compound is C6H5NO, and it has a molecular weight of 107.11 g/mol .
Mechanism of Action
Target of Action
Oxazole derivatives are known to interact with a wide range of biological targets, contributing to their diverse biological activities .
Mode of Action
Oxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Oxazole derivatives are known to induce a variety of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-5-methyl-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the van Leusen oxazole synthesis is a notable method that utilizes tosylmethylisocyanides (TosMICs) as key reagents. This method involves a [3+2] cycloaddition reaction between aldehydes and TosMICs under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-5-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s properties.
Substitution: The ethynyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce ethyl-substituted oxazoles .
Scientific Research Applications
4-Ethynyl-5-methyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 5-Aryl-1,3-oxazole compounds
Comparison: 4-Ethynyl-5-methyl-1,3-oxazole is unique due to its ethynyl and methyl substituents, which confer distinct chemical and biological properties. Compared to other oxazole derivatives, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-ethynyl-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c1-3-6-5(2)8-4-7-6/h1,4H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPAJYRKYTXHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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